P005091

描述

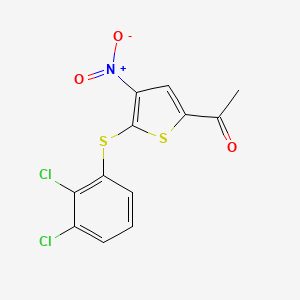

P005091, also known as P5091, is a selective and potent inhibitor of ubiquitin-specific protease 7 (USP7). This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and drug discovery. USP7 is a deubiquitylating enzyme that regulates the stability of various proteins involved in tumor suppression, DNA repair, and immune response .

准备方法

合成路线和反应条件: P005091 是一种带有二氯苯硫基、硝基和乙酰基取代基的三取代噻吩。合成包括以下步骤:

噻吩环的形成:

纯化: 使用色谱技术对化合物进行纯化,以实现高纯度(>99.5%)。

工业生产方法: this compound 的工业生产涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。该过程包括:

间歇反应: 在大型反应器中进行,精确控制温度、压力和反应时间。

纯化: 采用大规模色谱技术对化合物进行纯化。

化学反应分析

反应类型: P005091 会发生各种化学反应,包括:

氧化: 在特定条件下,硝基可以还原为胺。

取代: 二氯苯硫基可以被其他官能团取代。

常用试剂和条件:

氧化: 使用钯碳 (Pd/C) 作为催化剂的氢化反应。

取代: 使用合适的亲核试剂进行的亲核取代反应。

主要产物:

硝基的还原: 产生胺衍生物。

二氯苯硫基的取代: 生成各种取代的噻吩。

科学研究应用

P005091 is a selective inhibitor of the deubiquitylating enzyme ubiquitin-specific protease 7 (USP7), also known as herpes-associated ubiquitin-specific protease (HAUSP) . USP7 regulates the levels of the oncoprotein HDM2 and the tumor suppressor p53 . this compound has shown potential in cancer treatment by inducing apoptosis in cancer cell lines and modulating antitumor immunity .

Cancer Research

This compound has demonstrated antitumor activity in colon cancer cells by inhibiting tumor growth in a dose-dependent manner . In a study using a mouse xenograft model of CT26 cells, this compound inhibited the growth of CT26 xenografts, evidenced by reduced tumor volume . A high-dose treatment of this compound had a similar effect to anti-PD-1 treatment .

- Mechanism of Action this compound accelerates the degradation of HDM2, which leads to increased protein levels of p53 and p21 . It can induce apoptosis in both p53+/+ and p53-mutant cancer cell lines .

- Immunomodulatory Effects this compound can modulate the expression of cytokines involved in antitumor immunity . Treatment with this compound decreased the mRNA level of IL-10 in tumor tissue while increasing the mRNA levels of IFN-γ and TNF-α . ELISA analysis showed a decrease in IL-10 and an increase in IFN-γ and TNF-α in serum from tumor-bearing mice . this compound also promoted IFN-γ expression in CD4+ and CD8+ T cells and caused FOXP3 loss in Treg cells, reducing the proportion of Treg cells in tumor-bearing mice .

- Additional effects this compound can inhibit the development of hepatoblastoma and the PI3K/AKT pathway . this compound also downregulated claspin and phosphorylation of the DNA checkpoint kinase Chk1 .

запалення Research

Phenolic compounds are under investigation for their anti-inflammatory properties .

Other Applications

This compound can be used as a tool for recovering ubiquitylated proteins from both cell-free and cellular experimental systems .

Data Table: Effects of this compound on Colon Cancer Growth In Vivo

| Parameter | Control Group | This compound (10 mg/kg) | Anti-PD-1 Group |

|---|---|---|---|

| Tumor Weight (g) | 1.38 | 0.62 | 0.75 |

| Cancer Cell Damage | Low | High | Moderate |

| PCNA Expression | High | Low | Low |

| Apoptotic Nuclei | Few | Many | Many |

| IFN-γ Expression in CD4+ T cells | Low | High | High |

| IFN-γ Expression in CD8+ T cells | Low | High | High |

| FOXP3 Expression in Treg cells | High | Low | Low |

Case Study: this compound Treatment in CT26 Xenograft Model

In a study using a mouse xenograft model of CT26 cells in BALB/C mice, this compound inhibited the growth of CT26 xenografts in a dose-dependent manner .

Methods

- Animal Model: BALB/C mice with CT26 cell xenografts.

- Treatment Groups: Control group, this compound (various doses), and anti-PD-1 antibody group.

- Measurements: Tumor volume, tumor weight, pathological analysis (H&E staining), immunohistochemistry staining of PCNA, TUNEL stain, and cytokine level analysis (ELISA and RT-PCR).

Results

- This compound inhibited the growth of CT26 xenografts, with high-dose treatment showing similar effects to anti-PD-1 treatment .

- Tumor weight significantly decreased in the this compound group compared to the control group .

- Pathological analysis showed massive cancer cell damage in the this compound group .

- This compound decreased PCNA protein levels and increased the number of apoptotic nuclei .

- This compound modulated the expression of cytokines, increasing IFN-γ and TNF-α levels while decreasing IL-10 levels .

- This compound promoted IFN-γ expression in CD4+ and CD8+ T cells and inhibited FOXP3 expression in Treg cells .

作用机制

P005091 通过抑制 USP7 的去泛素化活性发挥作用。USP7 调节几种蛋白质的稳定性,包括癌蛋白 HDM2 和肿瘤抑制蛋白 p53。通过抑制 USP7,this compound 促进 HDM2 的降解,从而导致 p53 的稳定和激活。这导致癌细胞凋亡 .

相似化合物的比较

P005091 作为 USP7 抑制剂,在选择性和效力方面独树一帜。类似的化合物包括:

P22077: 另一种 USP7 抑制剂,具有不同的化学结构,但具有类似的生物活性。

独特性: this compound 因其对 USP7 的高选择性和其诱导多种癌细胞系凋亡的能力而脱颖而出。其独特的化学结构允许与 USP7 的催化位点发生特异性相互作用,使其成为癌症研究和药物发现中的宝贵工具 .

生物活性

P005091, also known as P5091, is a small molecule inhibitor that specifically targets the deubiquitylating enzyme USP7 (Ubiquitin-Specific Protease 7). This compound has garnered significant attention in cancer research due to its potential therapeutic applications, particularly in hematological malignancies and solid tumors. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and relevant case studies.

This compound primarily exerts its effects by inhibiting USP7, which plays a crucial role in the regulation of protein stability and signaling pathways involved in cancer progression. By inhibiting USP7, this compound promotes the degradation of several oncogenic proteins, thereby inducing apoptosis in cancer cells.

- Inhibition of USP7 : this compound binds to the active site of USP7, preventing it from deubiquitinating its substrates. This leads to increased levels of polyubiquitinated proteins that are targeted for proteasomal degradation .

- Induction of Apoptosis : The compound triggers both mitochondrial-dependent and independent apoptotic pathways. It has been shown to activate caspase-3, caspase-8, and caspase-9, leading to cell death in various cancer cell lines .

- Synergistic Effects : this compound has demonstrated synergistic effects when combined with other therapeutic agents such as PARP inhibitors. This combination enhances the sensitivity of cancer cells to treatment by promoting DNA damage response pathways .

Efficacy in Cancer Models

This compound has been evaluated in several preclinical studies across different types of cancers:

Table 1: Summary of Efficacy Studies

Case Studies

- Multiple Myeloma : In studies involving MM.1S cells, this compound treatment resulted in a marked reduction in cell viability and induced apoptosis via caspase activation. The compound also overcame the protective effects of bone marrow stromal cells on myeloma cell growth .

- Prostate Cancer : Research demonstrated that this compound not only reduced the levels of the androgen receptor (AR) but also sensitized prostate cancer cells to PARP inhibitors, indicating a potential strategy for treating advanced prostate cancer .

- Colorectal Cancer : In HCT116 colorectal cancer cells, this compound exhibited significant cytotoxicity, particularly against cells expressing wild-type USP7. The compound's effectiveness was diminished in USP7 knockout variants, confirming its target specificity .

Research Findings

Recent studies have highlighted the following key findings regarding this compound:

- Selective Targeting : this compound selectively inhibits USP7 without significantly affecting other proteasome functions or inducing broad-spectrum proteotoxic stress .

- Potential Biomarkers : CCDC6 and USP7 expression levels have been correlated with treatment outcomes in prostate cancer patients, suggesting their potential as predictive biomarkers for therapy involving this compound .

- Combination Therapies : The combination of this compound with genotoxic agents has shown enhanced efficacy in inducing cell death compared to monotherapy approaches .

常见问题

Basic Research Questions

Q. What is the primary biochemical mechanism of P005091, and how does it selectively inhibit USP7?

this compound is a potent, selective inhibitor of ubiquitin-specific protease 7 (USP7), with an EC50 of 4.2 μM. USP7 regulates key oncoproteins like HDM2 and the tumor suppressor p52. This compound accelerates HDM2 degradation, stabilizes p53, and induces apoptosis in cancer cell lines, including p53-mutant types . Methodologically, researchers can validate USP7 inhibition using in vitro deubiquitylation assays and monitor downstream effects via Western blotting for p53 and p21 protein levels .

Q. How can researchers ensure the specificity of this compound for USP7 in experimental settings?

To confirm selectivity, use competitive binding assays with related deubiquitylating enzymes (e.g., USP47, which this compound also inhibits at higher EC50 values). Compare inhibition profiles against other USP7 inhibitors (e.g., HBX 19818, IC50 = 28.1 μM; P22077, EC50 = 8.01 μM) . Include negative controls with USP7-knockout cell lines to isolate off-target effects .

Q. What are the recommended concentrations and treatment durations for this compound in in vitro cytotoxicity assays?

this compound exhibits growth inhibition (GI50 = 1.82 μM in HL-60 cells) and cytotoxic activity (EC50 = 9.21 μM in HCT-116 cells). Standard protocols involve 48-hour exposure for growth inhibition and 72 hours for cytotoxicity. Dissolve in DMSO at 400× the final test concentration and store at -85°C to -65°C . Dose-response curves should span 0.1–10 μM to capture dynamic range.

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound's synergy with genotoxic agents in cancer models?

Combine this compound with DNA-damaging agents (e.g., cisplatin, doxorubicin) and measure synergistic effects using Chou-Talalay combination indices. Assess markers like phosphorylated Chk1 (a USP7 substrate) and apoptotic markers (e.g., cleaved PARP). Use isobologram analysis to quantify synergy . Include controls for solvent (DMSO) effects and baseline genotoxicity .

Q. What methodological approaches resolve contradictions in this compound's cytotoxicity data across cancer cell lines?

Discrepancies (e.g., variable EC50 values) may arise from differences in p53 status, USP7 expression levels, or cellular context. To address this:

- Stratify cell lines by p53 mutation status (wild-type vs. mutant) .

- Quantify USP7 protein levels via qPCR or flow cytometry .

- Replicate experiments across multiple cell lines and validate using orthogonal assays (e.g., clonogenic survival vs. MTT) .

Q. How can in vivo studies of this compound be optimized to assess therapeutic potential while addressing pharmacokinetic limitations?

Use severe combined immunodeficient (SCID) mouse models implanted with human multiple myeloma cells. Monitor tumor volume and survival rates. Address this compound's solubility and bioavailability by testing formulations (e.g., PEGylated nanoparticles) or co-administering with cytochrome P450 inhibitors to prolong half-life. Include plasma pharmacokinetic profiling to track drug levels .

Q. What statistical methods are appropriate for analyzing this compound's dose-dependent effects on cell proliferation and apoptosis?

Use nonlinear regression (e.g., log(inhibitor) vs. response curves in GraphPad Prism) to calculate EC50/GI50 values. For apoptosis data, apply ANOVA with post-hoc tests (e.g., Tukey’s) for multiple comparisons. Report uncertainties (e.g., 95% confidence intervals) and effect sizes . Ensure raw data (e.g., flow cytometry plots) are archived in supplementary materials .

Q. Methodological and Ethical Considerations

Q. How should researchers address ethical and reproducibility concerns in this compound studies involving animal models?

Follow ARRIVE guidelines for preclinical studies: report sample sizes, randomization, and blinding protocols. Obtain institutional animal care committee approval. Publish negative results to avoid publication bias. Share protocols via repositories like Protocols.io .

Q. What strategies ensure rigorous data collection and validation in USP7 inhibition studies?

- Use triplicate technical replicates and independent biological repeats.

- Validate findings with CRISPR/Cas9 USP7-knockout controls.

- Adhere to FAIR data principles: archive raw data (e.g., Western blot images) in public repositories like Zenodo .

Q. How can researchers formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound-based studies?

Example: "Does USP7 inhibition by this compound sensitize p53-mutant colorectal cancer cells to immune checkpoint inhibitors by modulating PD-L1 stability?"

属性

IUPAC Name |

1-[5-(2,3-dichlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3S2/c1-6(16)10-5-8(15(17)18)12(20-10)19-9-4-2-3-7(13)11(9)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZLGMAAKNEGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(S1)SC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384841 | |

| Record name | 1-{5-[(2,3-Dichlorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882257-11-6 | |

| Record name | 1-{5-[(2,3-Dichlorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 882257-11-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。